molecular formula C12H22N2O4 B8587873 Tert-butyl 4-[(methoxycarbonyl)amino]piperidine-1-carboxylate

Tert-butyl 4-[(methoxycarbonyl)amino]piperidine-1-carboxylate

Cat. No. B8587873
M. Wt: 258.31 g/mol
InChI Key: JOARGDNOHLNTGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-[(methoxycarbonyl)amino]piperidine-1-carboxylate is a useful research compound. Its molecular formula is C12H22N2O4 and its molecular weight is 258.31 g/mol. The purity is usually 95%.
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properties

Product Name

Tert-butyl 4-[(methoxycarbonyl)amino]piperidine-1-carboxylate

Molecular Formula

C12H22N2O4

Molecular Weight

258.31 g/mol

IUPAC Name

tert-butyl 4-(methoxycarbonylamino)piperidine-1-carboxylate

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-7-5-9(6-8-14)13-10(15)17-4/h9H,5-8H2,1-4H3,(H,13,15)

InChI Key

JOARGDNOHLNTGI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

tert-Butyl 4-aminopiperidine-1-carboxylate (0.1 g, 0.5 mmol) was combined with methyl chloroformate (0.046 mL, 0.59 mmol) and triethylamine (0.22 mL, 1.6 mmol) in methylene chloride (2 mL) at room temperature and stirred for 2 hours. The reaction was diluted with dichloromethane, washed with water, dried over MgSO4, and then concentrated. The resulting residue was purified on silica gel (eluting with 0 to 5% methanol in dichloromethane) to give tert-butyl 4-[(methoxycarbonyl)amino]piperidine-1-carboxylate, LCMS [M+Na] 281.1. The later was treated with 4.57 M hydrogen chloride in 1,4-dioxane (1 mL, 4 mmol) at room temperature for 1 hour. The mixture was concentrated to give crude product which was used directly in the next step. LCMS calculated for C7H15N2O2 (M+H)+: m/z=159.1; Found: 159.1.
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0.1 g
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0.046 mL
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0.22 mL
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2 mL
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Synthesis routes and methods III

Procedure details

A solution of 4.00 g (2.00 mmol) of 4-amino-1-BOC-piperidine and 4.18 ml (3.00 mmol) of Et3N in 50 ml of CH2Cl2 was treated at 0° C. with 1.62 ml (2.10 mmol) of methyl chloroformate. The reaction was stirred for 16 h at RT, neutralized with aqueous 10% KHSO4 and extracted with CH2Cl2 (3×). The organic phases were washed with aqueous 10% NaCl, dried over Na2SO4 evaporated and purified by flash silica gel column (n- heptane/EtOAc 1:1 to 1:2) to yield 3.30 g (64%) of the title compound as white solid. MS: 259.2 (MH+).
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1.62 mL
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50 mL
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Yield
64%

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